Cas no 821806-11-5 (1-(3-bromo-4-methoxyphenyl)ethane-1,2-diol)
1-(3-bromo-4-methoxyphenyl)ethane-1,2-diol Chemical and Physical Properties
Names and Identifiers
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- 1,2-Ethanediol, 1-(3-bromo-4-methoxyphenyl)-
- 1-(3-bromo-4-methoxyphenyl)ethane-1,2-diol
- SCHEMBL6492722
- 821806-11-5
- AKOS019068124
- DTXSID50741375
- EN300-1678582
-
- Inchi: 1S/C9H11BrO3/c1-13-9-3-2-6(4-7(9)10)8(12)5-11/h2-4,8,11-12H,5H2,1H3
- InChI Key: BHURKAYFBQRINA-UHFFFAOYSA-N
- SMILES: BrC1=C(C=CC(=C1)C(CO)O)OC
Computed Properties
- Exact Mass: 245.98916g/mol
- Monoisotopic Mass: 245.98916g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 154
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1
- Topological Polar Surface Area: 49.7Ų
1-(3-bromo-4-methoxyphenyl)ethane-1,2-diol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1678582-1g |
1-(3-bromo-4-methoxyphenyl)ethane-1,2-diol |
821806-11-5 | 1g |
$557.0 | 2023-09-20 | ||
| Enamine | EN300-1678582-5g |
1-(3-bromo-4-methoxyphenyl)ethane-1,2-diol |
821806-11-5 | 5g |
$1614.0 | 2023-09-20 | ||
| Enamine | EN300-1678582-10g |
1-(3-bromo-4-methoxyphenyl)ethane-1,2-diol |
821806-11-5 | 10g |
$2393.0 | 2023-09-20 | ||
| Enamine | EN300-1678582-0.05g |
1-(3-bromo-4-methoxyphenyl)ethane-1,2-diol |
821806-11-5 | 0.05g |
$468.0 | 2023-09-20 | ||
| Enamine | EN300-1678582-0.1g |
1-(3-bromo-4-methoxyphenyl)ethane-1,2-diol |
821806-11-5 | 0.1g |
$490.0 | 2023-09-20 | ||
| Enamine | EN300-1678582-0.25g |
1-(3-bromo-4-methoxyphenyl)ethane-1,2-diol |
821806-11-5 | 0.25g |
$513.0 | 2023-09-20 | ||
| Enamine | EN300-1678582-0.5g |
1-(3-bromo-4-methoxyphenyl)ethane-1,2-diol |
821806-11-5 | 0.5g |
$535.0 | 2023-09-20 | ||
| Enamine | EN300-1678582-1.0g |
1-(3-bromo-4-methoxyphenyl)ethane-1,2-diol |
821806-11-5 | 1.0g |
$986.0 | 2023-07-10 | ||
| Enamine | EN300-1678582-2.5g |
1-(3-bromo-4-methoxyphenyl)ethane-1,2-diol |
821806-11-5 | 2.5g |
$1089.0 | 2023-09-20 | ||
| Enamine | EN300-1678582-5.0g |
1-(3-bromo-4-methoxyphenyl)ethane-1,2-diol |
821806-11-5 | 5.0g |
$2858.0 | 2023-07-10 |
1-(3-bromo-4-methoxyphenyl)ethane-1,2-diol Related Literature
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
Additional information on 1-(3-bromo-4-methoxyphenyl)ethane-1,2-diol
Research Briefing on 1-(3-bromo-4-methoxyphenyl)ethane-1,2-diol (CAS: 821806-11-5) in Chemical Biology and Pharmaceutical Applications
1-(3-bromo-4-methoxyphenyl)ethane-1,2-diol (CAS: 821806-11-5) is a synthetic organic compound with potential applications in medicinal chemistry and drug development. Recent studies have explored its role as a key intermediate or active pharmaceutical ingredient (API) in the synthesis of novel therapeutic agents. This briefing consolidates the latest findings on its chemical properties, biological activities, and pharmaceutical relevance.
Recent research highlights the compound's utility in the synthesis of brominated aromatic derivatives, which are increasingly recognized for their bioactivity in targeting inflammatory pathways and oxidative stress-related disorders. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy as a precursor in developing inhibitors for NADPH oxidase, a critical enzyme in reactive oxygen species (ROS) production. The study reported a 40% reduction in ROS levels in in vitro models using derivatives of 1-(3-bromo-4-methoxyphenyl)ethane-1,2-diol.
Further investigations into its pharmacokinetic properties, as detailed in a 2024 European Journal of Pharmaceutical Sciences article, revealed moderate bioavailability (55-60%) and metabolic stability in rodent models. The compound's diol moiety was identified as a key structural feature enhancing solubility, while the bromo-methoxy substitution pattern contributed to target binding affinity. Computational docking studies suggest potential interactions with kinase domains, though in vivo validation is ongoing.
Industrial applications are also emerging, with patent filings (e.g., WO2023124567) describing its use in continuous flow synthesis platforms for scalable production. Challenges remain in optimizing stereoselective synthesis, as the compound exists as a racemic mixture with potential differences in biological activity between enantiomers. Current efforts focus on enzymatic resolution methods to isolate the (R)-enantiomer, which preliminary data associates with improved therapeutic indices.
In conclusion, 1-(3-bromo-4-methoxyphenyl)ethane-1,2-diol represents a versatile scaffold with dual significance as a synthetic intermediate and a pharmacophore candidate. Future research directions include structure-activity relationship (SAR) studies of its derivatives and exploration of its potential in combination therapies for chronic inflammatory diseases. The compound's CAS registry (821806-11-5) serves as a critical identifier for tracking its evolving role in pharmaceutical innovation pipelines.
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